2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid
Description
2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound characterized by multiple functional groups, including carboxylic acids, hydroxyl groups, and sulfonyl groups
Properties
IUPAC Name |
2-[4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16N2O12S/c33-23-11-15(3-7-21(23)31-25(35)17-5-1-13(29(39)40)9-19(17)27(31)37)45(43,44)16-4-8-22(24(34)12-16)32-26(36)18-6-2-14(30(41)42)10-20(18)28(32)38/h1-12,33-34H,(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTWXSUJHIMJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=C(C=C3)S(=O)(=O)C4=CC(=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16N2O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as phthalimide derivatives, which are then subjected to sulfonation and hydroxylation reactions under controlled conditions. The final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential toxicity and reactivity of the intermediates and reagents involved .
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acids can produce primary alcohols .
Scientific Research Applications
2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxoisoindole-5-carboxylic acid: Shares the isoindole core but lacks the sulfonyl and hydroxyl groups.
Phthalimide derivatives: Similar in structure but differ in functional group modifications.
Uniqueness
2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid is unique due to its combination of carboxylic acid, hydroxyl, and sulfonyl groups, which confer distinct chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
